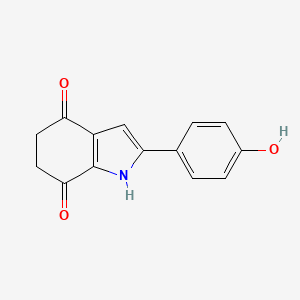![molecular formula C14H18O3 B14573738 8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione CAS No. 61465-30-3](/img/structure/B14573738.png)
8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione is a sesquiterpene lactone that has been isolated from the aerial parts of the plant Inula hupehensis . This compound is known for its unique structure, which includes a decahydroazuleno[6,5-b]furan-2,5-dione core substituted by methyl groups at positions 4a and 8, and a methylidene group at position 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione typically involves the extraction from natural sources such as Inula hupehensis. The plant material is dried, powdered, and extracted using solvents like 95% aqueous ethanol . The extract is then subjected to various chromatographic techniques to isolate the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic organic chemistry may provide alternative routes for its large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly at the methylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione has several scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: The compound is investigated for its role as a plant metabolite and its biological activities.
Medicine: Research explores its potential anti-inflammatory properties.
Industry: Its unique structure makes it a candidate for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione involves its interaction with various molecular targets. It is believed to exert its effects by modulating specific pathways related to inflammation and cellular metabolism . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Graveolide: A sesquiterpene lactone with a similar decahydroazuleno[6,5-b]furan-2,5-dione core.
Burrodin: Another pseudoguaianolide with structural similarities.
Uniqueness
8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione is unique due to its specific substitution pattern and biological activities. Its methylidene group at position 3 and methyl groups at positions 4a and 8 distinguish it from other similar compounds.
Properties
CAS No. |
61465-30-3 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-methyl-1-methylidene-4,5,5a,6,7,8a,9,9a-octahydro-3aH-azuleno[6,7-b]furan-2,8-dione |
InChI |
InChI=1S/C14H18O3/c1-7-5-13-10(8(2)14(16)17-13)6-11-9(7)3-4-12(11)15/h7,9-11,13H,2-6H2,1H3 |
InChI Key |
QINPLNQFTICDSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CC3C1CCC3=O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14573660.png)
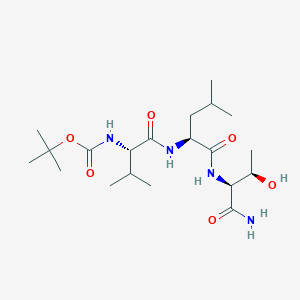
![Ethanol, 2-[(3-chlorobicyclo[3.2.1]oct-3-en-2-yl)oxy]-](/img/structure/B14573682.png)
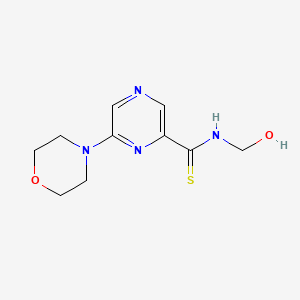
![[(1S,2S)-2-(Acetyloxy)cyclohexyl]acetic acid](/img/structure/B14573692.png)
![4-{2-[(2-Oxopropyl)amino]ethyl}benzoic acid](/img/structure/B14573694.png)
![1-(2-Hydroxy-4-{[5-(phenylsulfanyl)pentyl]oxy}phenyl)ethan-1-one](/img/structure/B14573695.png)
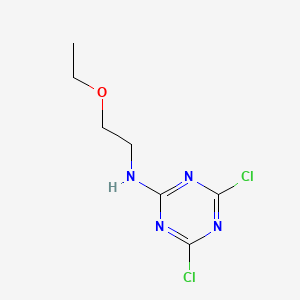
![Triethoxy[(2-methoxyphenoxy)methyl]silane](/img/structure/B14573709.png)
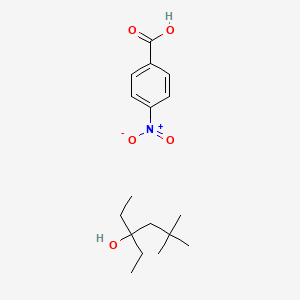
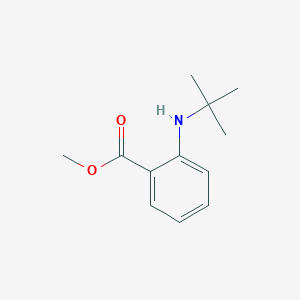
![N-[(2-Phenylethenesulfonyl)carbamoyl]-L-isoleucine](/img/structure/B14573731.png)
![2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B14573732.png)
